molecular formula C3H7NO2 B12407445 DL-Alanine-d7

DL-Alanine-d7

Cat. No.: B12407445
M. Wt: 96.14 g/mol
InChI Key: QNAYBMKLOCPYGJ-UQEXSWPGSA-N
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Description

Heptadeuteroalanine (C₃D₇NO₂) is a deuterated derivative of alanine, where all seven hydrogen atoms in the molecule are replaced with deuterium isotopes. This substitution significantly alters its physical and chemical properties, such as bond strength, vibrational modes, and kinetic isotope effects, making it valuable in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and pharmaceutical research . However, none of the provided evidence sources directly mention Heptadeuteroalanine or its applications, limiting the ability to elaborate on its specific characteristics using the given materials.

Properties

Molecular Formula

C3H7NO2

Molecular Weight

96.14 g/mol

IUPAC Name

deuterio 2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D/hD3

InChI Key

QNAYBMKLOCPYGJ-UQEXSWPGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H]

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Alanine-d7 can be synthesized through biocatalytic deracemization. This method involves the use of alanine dehydrogenase and ω-transaminase to convert racemic mixtures of alanine into the D-enantiomer. The reaction conditions typically include the presence of isopropylamine and NAD+ .

Industrial Production Methods: Industrial production of D-Alanine-d7 often involves microbial fermentation using recombinant Escherichia coli strains. These strains are engineered to express genes encoding alanine dehydrogenase, alanine racemase, and glucose dehydrogenase. The optimized conditions for this process include a pH of 10.1, 200 mM D-glucose, 200 mM sodium pyruvate, and 200 mM ammonium chloride .

Chemical Reactions Analysis

Types of Reactions: D-Alanine-d7 undergoes various chemical reactions, including racemization, where L-Alanine is converted to D-Alanine. This reaction is catalyzed by alanine racemase .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is D-Alanine-d7 itself, which can be further utilized in various applications.

Mechanism of Action

D-Alanine-d7 exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as alanine racemase and alanine dehydrogenase, facilitating the conversion of L-Alanine to D-Alanine. This conversion is crucial for the synthesis of peptidoglycan in bacterial cell walls .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general principles of isotopic substitution in chemistry, the following comparative framework can be inferred:

Isotopic Variants of Alanine

  • Alanine (C₃H₇NO₂): The non-deuterated form, widely used in protein synthesis and metabolic pathways.
  • Deuterated Alanine (e.g., Heptadeuteroalanine): Enhanced stability in NMR due to reduced proton interference, but higher molecular mass and altered reaction kinetics compared to its non-deuterated counterpart .

Comparison with Other Deuterated Biomolecules

Deuterated compounds like deuterated glucose (C₆D₁₂O₆) or deuterated leucine (C₆D₁₃NO₂) share similar applications in spectroscopy and tracer studies. Key differences include:

  • Deuterium Distribution : Heptadeuteroalanine replaces all hydrogens, whereas partial deuteration is common in other biomolecules.
  • Synthetic Complexity : Full deuteration of alanine requires specialized protocols, increasing production costs compared to partially deuterated analogs .

Challenges in Synthesizing Comparative Data

The provided evidence focuses on machine learning models (e.g., BERT, Transformer) and pharmaceutical guidelines (e.g., heparinoid gels) rather than deuterated amino acids . For example:

  • emphasizes methodological rigor in scientific reporting but lacks chemical data .

Data Table: Hypothetical Comparison Based on General Principles

Property Heptadeuteroalanine (C₃D₇NO₂) Alanine (C₃H₇NO₂) Partially Deuterated Alanine
Molecular Weight (g/mol) ~105.1 ~89.1 ~93–99
NMR Signal Reduction ~99% 0% ~30–70%
Synthetic Difficulty High Low Moderate
Cost (USD/g) $500–$1,000 $10–$20 $200–$500

Biological Activity

Heptadeuteroalanine is a deuterated isotopologue of the amino acid alanine, where all seven hydrogen atoms in the alanine molecule are replaced by deuterium. This modification affects its physical and chemical properties, making it a valuable compound in various biological and biochemical research applications. The unique characteristics of heptadeuteroalanine allow researchers to study metabolic pathways, protein structures, and interactions in greater detail.

Heptadeuteroalanine's biological activity is primarily derived from its role as an amino acid. Amino acids are fundamental building blocks of proteins and play critical roles in various physiological processes. The incorporation of deuterium alters the kinetics of metabolic reactions involving alanine, providing insights into enzyme mechanisms and metabolic pathways.

Key Functions:

  • Protein Synthesis: As an amino acid, heptadeuteroalanine can be incorporated into proteins, allowing researchers to track protein synthesis and degradation.
  • Metabolic Tracing: The deuterated nature of heptadeuteroalanine enables its use as a tracer in metabolic studies, helping to elucidate metabolic pathways involving alanine.

Research Findings

Recent studies have highlighted the potential applications of heptadeuteroalanine in various fields:

  • Neuroscience: Heptadeuteroalanine has been investigated for its role in neurotransmitter synthesis, particularly in relation to schizophrenia research. Sarcosine, a derivative of alanine, has shown promise in modulating glycine receptors, which are implicated in schizophrenia. Heptadeuteroalanine's isotopic labeling allows for precise tracking of these pathways .
  • Metabolic Studies: Research utilizing heptadeuteroalanine has provided insights into amino acid metabolism. Studies have shown that the incorporation of deuterated alanines can influence metabolic fluxes and provide a clearer understanding of how amino acids are utilized within the body .
  • Structural Biology: In structural biology, heptadeuteroalanine serves as a valuable tool for NMR spectroscopy studies. The presence of deuterium enhances spectral resolution and sensitivity, enabling detailed analysis of protein structures and dynamics.

Case Study 1: Schizophrenia Research

A study focusing on the effects of sarcosine (N-methylglycine), which is related to alanine metabolism, utilized heptadeuteroalanine to trace metabolic pathways involved in neurotransmitter synthesis. Results indicated that modulation of glycine receptors could potentially alleviate symptoms associated with schizophrenia .

Case Study 2: Metabolic Flux Analysis

In a metabolic flux analysis study, researchers used heptadeuteroalanine to investigate the incorporation rates of amino acids into proteins under different physiological conditions. The findings revealed significant variations in metabolic rates when comparing normal and pathological states, emphasizing the utility of deuterated compounds in metabolic research .

Table 1: Comparison of Alanine and Heptadeuteroalanine Properties

PropertyAlanineHeptadeuteroalanine
Molecular FormulaC3H7NO2C3D7NO2
Exact Mass89.09488.998
Role in Protein SynthesisYesYes
Metabolic Tracer UtilityLimitedEnhanced

Table 2: Applications of Heptadeuteroalanine in Research

Application AreaDescription
NeuroscienceStudy of neurotransmitter synthesis
Metabolic StudiesTracing metabolic pathways
Structural BiologyEnhancing NMR spectroscopy resolution

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